H-Ala-Ala-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-aminopropanoylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c1-3(7)5(9)8-4(2)6(10)11/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFJQIDDEAULHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862471 | |
| Record name | Alanylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2867-20-1, 1115-78-2, 3695-80-5, 1948-31-8 | |
| Record name | DL-Alanyl-DL-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2867-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Alanylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002867201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC203792 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203792 | |
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| Record name | DL-Alanyl-DL-alanine | |
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| Record name | Alanylalanine | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Alanylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-DL-alanyl-DL-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.807 | |
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Preparation Methods
Stepwise Procedure
- Amino Group Protection : DL-alanine’s α-amino group is protected using benzyloxycarbonyl (Cbz) or similar groups to prevent undesired polymerization.
- Carboxyl Activation : The carboxyl group of a second DL-alanine molecule is activated using DCC in anhydrous dichloromethane or ethyl acetate.
- Coupling Reaction : The protected DL-alanine reacts with the activated carboxyl derivative under alkaline conditions (pH 8–10), facilitated by organic bases such as triethylamine.
- Deprotection : Acidic hydrolysis (e.g., HCl) removes the protecting group, yielding the free dipeptide.
Optimization Insights :
- Solvent Systems : Ethyl acetate/water biphasic systems improve yield by minimizing side reactions.
- Temperature : Reactions conducted at 0–5°C reduce racemization risks.
- Yield : Typical yields range from 85% to 92% under optimized conditions.
Hybrid Chemoenzymatic Approaches
Combining chemical and enzymatic steps offers a promising route. For instance, chemical synthesis of protected L-alanyl-D-alanine followed by enzymatic racemization could yield the DL-DL configuration.
Case Study: Schiff Base Intermediate Synthesis
DL-Alanyl-DL-alanine serves as a precursor for Schiff base ligands in coordination chemistry. A 2000 study detailed its condensation with o-vanillin under mild acidic conditions (pH 4–5), forming a tetradentate ligand for metal complexes.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Carbodiimide Coupling | 85–92 | 95–99 | Scalable, well-established | Requires toxic reagents (e.g., DCC) |
| SPPS | 70–80 | ≥98 | High purity, automation-compatible | Cost-prohibitive for large-scale |
| Enzymatic | N/A | N/A | Stereochemical control | Limited substrate scope |
Industrial-Scale Production Challenges
Cost-Efficiency
Environmental Impact
- Waste Management : DCC-mediated methods generate dicyclohexylurea, requiring stringent disposal protocols.
Chemical Reactions Analysis
Hydrolysis of D-Alanyl-D-Alanine
The dipeptide undergoes hydrolysis in aqueous environments, breaking down into two D-alanine molecules. This reaction is catalyzed by enzymes such as peptidases or occurs spontaneously under specific conditions .
Reaction :
| Condition | Observation |
|---|---|
| Enzymatic hydrolysis | Mediated by peptidases (e.g., VanX in vancomycin resistance) |
| Non-enzymatic hydrolysis | Occurs slowly at neutral pH, accelerated in acidic/basic conditions |
Incorporation into Peptidoglycan via MurF Ligase
MurF ligase incorporates D-alanyl-D-alanine into the peptidoglycan precursor UDP-N-acetylmuramoyl-tripeptide, completing the pentapeptide chain required for cell wall assembly .
Reaction :
Thermodynamic and Kinetic Insights
While specific data for DL-alanyl-DL-alanine is limited, studies on D-alanyl-D-alanine provide relevant insights:
-
Activation energy : ΔH‡ = 55.10 kJ/mol (oxidation of free D-alanine) .
-
Reaction rates : Enzymatic synthesis achieves near-complete substrate conversion within 3 hours under optimized conditions (37°C, pH 10.1) .
Comparative Reaction Table
Scientific Research Applications
Chemistry
- Model Compound : DL-Alanyl-DL-alanine is utilized as a model compound for studying peptide bond formation and hydrolysis. Its symmetrical structure allows researchers to investigate the effects of chirality on peptide synthesis.
- Chiral Studies : The compound's chiral properties make it valuable for exploring stereochemistry and chiral separation techniques.
Biology
- Enzymatic Studies : It serves as a substrate in enzymatic studies, particularly involving peptidases and proteases. For example, it interacts with the enzyme D-alanine:D-alanine ligase (Ddl), which is crucial for synthesizing peptidoglycan in bacterial cell walls.
- Metabolic Studies : Researchers use DL-Alanyl-DL-alanine to study amino acid metabolism and enzyme kinetics in various biological systems.
Medicine
- Antibiotic Development : The compound is being explored for developing peptide-based drugs, particularly antibiotics targeting bacterial cell wall synthesis. Its ability to inhibit bacterial growth positions it as a candidate for treating antibiotic-resistant strains.
- Pharmaceuticals : It is utilized in synthesizing novel β-lactam antibiotics and other therapeutic agents.
Industry
- Food Industry : DL-Alanyl-DL-alanine is used as an artificial sweetener and flavor enhancer.
- Biodegradable Plastics : It serves as a feedstock for engineering biodegradable thermoplastics, such as polyester amides and polylactic acid.
Summary Table of Applications
| Application Area | Specific Use | Notes |
|---|---|---|
| Chemistry | Model compound for peptide bond studies | Investigates chirality effects |
| Biology | Substrate in enzymatic studies | Key role in peptidoglycan synthesis |
| Medicine | Antibiotic development | Potential against resistant bacteria |
| Industry | Artificial sweetener | Enhances food quality |
| Biodegradable plastics | Reduces environmental impact |
Case Study 1: Antibiotic Development
Recent studies have highlighted that compounds similar to DL-Alanyl-DL-alanine can inhibit alanine racemase, an enzyme critical for bacterial cell wall formation. For instance, d-Cycloserine has been studied extensively for its effectiveness against tuberculosis by blocking the production of D-alanine necessary for peptidoglycan synthesis .
Case Study 2: Enzymatic Synthesis in Enterococcus faecalis
A study demonstrated the enzymatic synthesis of L-alanyl-L-alanine cross-bridges in Enterococcus faecalis. Researchers confirmed that purified enzymes could synthesize these cross-links through ligation reactions involving specific enzymes . This work illustrated how alterations in these pathways could affect antibiotic resistance profiles.
Case Study 3: Biosynthesis Efficiency
Research on recombinant Escherichia coli systems revealed efficient biosynthesis methods for producing D/L-alanine. Under optimized conditions, maximum concentrations achieved were 6.48 g/L for D-alanine and 7.05 g/L for L-alanine . This biotechnological approach enhances production efficiency and opens avenues for large-scale applications in pharmaceuticals and food industries.
DL-Alanyl-DL-alanine's interaction with Ddl has several biological implications:
- Inhibition of Bacterial Growth : By targeting peptidoglycan synthesis, DL-Alanyl-DL-alanine can inhibit bacterial growth, making it a potential candidate for antibiotic development.
- Cellular Processes : The compound influences various cellular processes beyond cell wall synthesis, including modulation of enzyme activities involved in peptide bond formation and degradation.
Mechanism of Action
DL-Alanyl-DL-alanine exerts its effects primarily through its interaction with enzymes involved in peptide bond formation and hydrolysis. The compound can act as a substrate for enzymes such as alanine racemase and alanine dehydrogenase, which catalyze the conversion of L-alanine to D-alanine and vice versa . This interaction is crucial for studying the enzymatic mechanisms and developing inhibitors for these enzymes.
Comparison with Similar Compounds
L-Alanyl-L-alanine: A dipeptide composed of two L-alanine molecules.
DL-Alanyl-DL-norvaline: A dipeptide similar to DL-Alanyl-DL-alanine but with norvaline instead of alanine.
L-Alanyl-L-tryptophan: A dipeptide composed of L-alanine and L-tryptophan.
Uniqueness: DL-Alanyl-DL-alanine is unique due to its symmetrical structure and the presence of both D- and L-alanine. This makes it an ideal model compound for studying racemization and the effects of chirality on peptide bond formation and hydrolysis.
Biological Activity
DL-Alanyl-DL-alanine (DALA) is a dipeptide composed of two alanine molecules, one in the D-form and the other in the L-form. This compound has garnered attention due to its biological activities, particularly its role in bacterial cell wall synthesis and potential applications in medicine and biotechnology.
Target Enzyme : DALA primarily interacts with the enzyme D-alanine:D-alanine ligase (Ddl), which is crucial for synthesizing the peptidoglycan layer in bacterial cell walls. The reaction catalyzed by Ddl involves the dimerization of two D-alanine molecules, forming D-alanyl-D-alanine, which is essential for maintaining cell wall integrity and resisting osmotic stress in bacteria .
Biochemical Pathways : DALA plays a significant role in the peptidoglycan biosynthesis pathway. By serving as a substrate for Ddl, it facilitates the formation of dipeptides that are incorporated into the bacterial cell wall structure, thereby influencing bacterial growth and viability .
Kinetic Properties
The kinetic parameters of the Ddl enzyme interacting with DALA have been characterized. Key findings include:
- Michaelis-Menten Constants :
- for ATP:
- for D-alanine:
- Maximum Velocity (Vmax) :
- for ATP:
- for D-alanine:
- Catalytic Efficiency :
- Turnover number ():
These parameters indicate that Ddl exhibits a higher affinity for ATP compared to D-alanine, suggesting that ATP hydrolysis is a critical step in the enzymatic reaction leading to DALA formation .
Biological Effects
DALA's interaction with Ddl has several biological implications:
- Inhibition of Bacterial Growth : By targeting the synthesis of peptidoglycan, DALA can inhibit bacterial growth, making it a potential candidate for developing antibiotics against resistant strains .
- Cellular Processes : The compound influences various cellular processes beyond cell wall synthesis, including modulation of enzyme activities involved in peptide bond formation and degradation .
Research Findings and Case Studies
Recent studies have highlighted the potential applications of DALA in various fields:
- Antibiotic Development : Research has shown that compounds similar to DALA can serve as inhibitors of alanine racemase, an enzyme critical for bacterial cell wall formation. For instance, d-Cycloserine is an antibiotic that inhibits this enzyme and has been studied extensively for its effectiveness against tuberculosis .
- Biotechnological Applications : In recombinant E. coli systems, efficient biosynthesis of D/L-alanine has been achieved using biobrick methods. This approach allows for higher yields of alanine derivatives, which can be utilized in pharmaceuticals and food industries .
- Environmental Impact Studies : Investigations into the environmental degradation of alanine derivatives have underscored their metabolic pathways and potential hazards when released into ecosystems .
Summary Table of Biological Activity
| Parameter | Value |
|---|---|
| Target Enzyme | D-alanine:D-alanine ligase (Ddl) |
| ATP | |
| D-alanine | |
| ATP | |
| D-alanine | |
Q & A
Q. What experimental methodologies are recommended for determining the acidity constants (pKa) of DL-Alanyl-DL-alanine in aqueous solutions?
To determine pKa values, potentiometric titration is commonly used. However, challenges arise due to overlapping protonation/deprotonation equilibria of carboxylic and amine groups. At pH ~3.6, approximately 50% of carboxylic groups are deprotonated, complicating the detection of amine contributions. To mitigate this, ensure precise pH control and validate results with complementary techniques (e.g., NMR or UV-Vis spectroscopy). Data analysis should account for the additive acidity contributions of both functional groups, as amines exhibit pKa values similar to phenolic groups (~9–10) .
Q. How should combustion calorimetry be applied to measure the enthalpy of formation of DL-Alanyl-DL-alanine?
Combustion calorimetry involves burning a crystalline sample in oxygen and measuring the heat released. Key considerations include sample purity and moisture content, as these affect accuracy. Enthalpies are calculated based on CO₂ production rather than mass due to hydration variability. For DL-Alanyl-DL-alanine, molar enthalpies of formation can be derived using repeating unit contributions (e.g., glycine and alanine moieties), enabling estimation of related peptide thermodynamic properties .
Advanced Research Questions
Q. How can contradictions in reported pKa values for DL-Alanyl-DL-alanine be resolved when using potentiometric methods?
Discrepancies often stem from overlapping acidity contributions of carboxylic and amine groups. To resolve this:
- Perform titrations under varying ionic strengths to isolate individual pKa values.
- Use computational modeling (e.g., chemical equilibrium calculations) to deconvolute overlapping equilibria.
- Validate with spectroscopic methods (e.g., infrared spectroscopy) to confirm protonation states of specific functional groups .
Q. What strategies are effective for differentiating the thermodynamic contributions of DL-Alanyl-DL-alanine's functional groups in peptide stability studies?
- Experimental Design: Compare the stability of DL-Alanyl-DL-alanine with simpler analogs (e.g., glycine-glycine) under controlled pH and temperature.
- Data Analysis: Use isothermal titration calorimetry (ITC) to quantify binding enthalpies and entropy changes.
- Computational Modeling: Apply density functional theory (DFT) to simulate intramolecular interactions and predict stability trends .
Q. How can the enthalpy of formation of DL-Alanyl-DL-alanine be extrapolated to predict properties of related peptides?
Utilize the "repeating unit" approach, where thermodynamic contributions of individual amino acid residues (e.g., alanine and glycine) are summed. For example, the enthalpy of formation for DL-alanyl-glycine can be estimated by combining data for alanine and glycine repeating units. Validate predictions with experimental calorimetry to ensure accuracy .
Q. What are the implications of racemic mixtures (DL-form) in DL-Alanyl-DL-alanine for studying peptide conformation?
Racemic mixtures can complicate structural analysis due to stereochemical heterogeneity. To address this:
- Use chiral chromatography or crystallization to separate enantiomers.
- Apply circular dichroism (CD) spectroscopy to monitor conformation in solution.
- Compare results with L- or D-enantiomer studies to isolate stereochemical effects .
Methodological Considerations
- Data Organization: Store titration and calorimetry data in tabular formats (e.g., pH vs. volume, temperature vs. heat flow) for reproducibility. Use software like OriginLab or Python libraries (e.g., SciPy) for curve fitting and error analysis .
- Safety Protocols: While DL-Alanyl-DL-alanine is not classified as hazardous, follow standard laboratory safety practices (e.g., PPE, ventilation) during handling to avoid inhalation or skin contact .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
